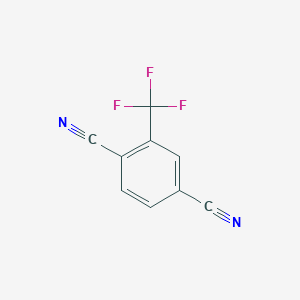

2-Trifluoromethyl-terephthalonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Trifluoromethyl-terephthalonitrile is a fluorinated aromatic compound with the molecular formula C9H3F3N2 and a molecular weight of 196.13 g/mol . This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to a terephthalonitrile core, which significantly influences its chemical properties and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a suitable trifluoromethylating agent, such as trifluoromethyl iodide (CF3I), reacts with terephthalonitrile under basic conditions . The reaction is often carried out in the presence of a strong base like cesium fluoride (CsF) to facilitate the substitution process.

Industrial Production Methods: In industrial settings, the production of 2-Trifluoromethyl-terephthalonitrile may involve continuous flow processes to enhance efficiency and scalability. Flow chemistry techniques allow for better control over reaction parameters, leading to higher yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Trifluoromethyl-terephthalonitrile undergoes various chemical reactions, including:

Oxidation: The trifluoromethyl group can be oxidized under specific conditions to form trifluoromethyl sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile groups to primary amines.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Strong nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are typically used.

Major Products:

Oxidation: Trifluoromethyl sulfoxides or sulfones.

Reduction: Primary amines.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Applications De Recherche Scientifique

2-Trifluoromethyl-terephthalonitrile finds applications in several fields:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

Industry: It is used in the production of advanced materials, including polymers and agrochemicals

Mécanisme D'action

The mechanism by which 2-Trifluoromethyl-terephthalonitrile exerts its effects is largely dependent on its chemical structure. The trifluoromethyl group is highly electronegative, which influences the compound’s reactivity and interaction with biological targets. In medicinal chemistry, the trifluoromethyl group can enhance the binding affinity of drugs to their targets by increasing lipophilicity and metabolic stability .

Comparaison Avec Des Composés Similaires

Trifluoromethylbenzene: Similar in structure but lacks the nitrile groups.

Trifluoromethylpyridine: Contains a pyridine ring instead of a benzene ring.

Trifluoromethylphenol: Contains a hydroxyl group instead of nitrile groups.

Uniqueness: 2-Trifluoromethyl-terephthalonitrile is unique due to the presence of both the trifluoromethyl and nitrile groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and valuable in various scientific research applications .

Activité Biologique

Overview

2-Trifluoromethyl-terephthalonitrile (TFMT) is a fluorinated aromatic compound characterized by its molecular formula C9H3F3N2 and molecular weight of 196.13 g/mol. The compound features a benzene ring with two cyano groups (-CN) and a trifluoromethyl group (-CF3), which contributes to its unique chemical properties and potential biological activities. This article delves into the biological activities associated with TFMT, including its antimicrobial and anticancer properties, as well as its applications in various fields.

The structural characteristics of TFMT endow it with significant electrophilicity due to the presence of electron-withdrawing groups. This property enhances its reactivity, making it a valuable intermediate in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C9H3F3N2 |

| Molecular Weight | 196.13 g/mol |

| Physical State | White to light yellow crystalline solid |

Antimicrobial Properties

Research indicates that derivatives of TFMT exhibit notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including:

- Bacillus cereus

- Bacillus subtilis

- Escherichia coli

- Pseudomonas aeruginosa

One study highlighted that certain derivatives showed significant inhibition against these pathogens, suggesting that TFMT could serve as a precursor for developing new antimicrobial agents .

Anticancer Activity

TFMT's derivatives have also been explored for their anticancer potential. The trifluoromethyl group is known to enhance the binding affinity of compounds to biological targets, which can improve therapeutic efficacy. Preliminary findings suggest that TFMT may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

The biological activity of TFMT is largely influenced by its chemical structure. The trifluoromethyl group increases lipophilicity and metabolic stability, which can enhance interaction with cellular targets. This characteristic is crucial in medicinal chemistry, where improved drug-target interactions are desired.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various TFMT derivatives indicated that compounds with specific substitutions on the benzene ring exhibited higher antibacterial activity compared to others. Among these, one derivative showed over 90% inhibition against E. coli in laboratory settings .

- Anticancer Screening : In a series of tests on human cancer cell lines, one derivative of TFMT demonstrated significant cytotoxicity with an IC50 value in the low micromolar range, indicating potential for development into an anticancer therapeutic .

Applications in Research and Industry

TFMT is utilized in several scientific applications, primarily due to its unique chemical properties:

- Organic Synthesis : As a building block for synthesizing more complex fluorinated compounds.

- Material Science : Used in the production of advanced materials such as polymers and organic semiconductors.

- Pharmaceutical Development : Investigated for potential use in developing new antimicrobial and anticancer drugs.

Comparison with Related Compounds

TFMT can be compared with other trifluoromethylated compounds to highlight its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| Trifluoromethylbenzene | C6H5CF3 | Limited biological activity |

| Trifluoromethylpyridine | C5H4F3N | Moderate antimicrobial properties |

| Trifluoromethylphenol | C6H4(OH)CF3 | Antioxidant properties |

Propriétés

IUPAC Name |

2-(trifluoromethyl)benzene-1,4-dicarbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F3N2/c10-9(11,12)8-3-6(4-13)1-2-7(8)5-14/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUMYHFOWOROMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C(F)(F)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80475777 |

Source

|

| Record name | 2-Trifluoromethyl-terephthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1483-44-9 |

Source

|

| Record name | 2-Trifluoromethyl-terephthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.